Cas no 876728-37-9 (Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)-)

Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- is a heterocyclic organic compound featuring a benzonitrile core substituted with a 1,2,4-triazolemethyl group at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it may serve as a key intermediate or functional moiety. The presence of both nitrile and triazole groups enhances its reactivity, enabling participation in nucleophilic substitutions, cyclizations, and metal-catalyzed couplings. Its stability under standard conditions and compatibility with diverse reaction conditions make it a valuable building block for constructing complex molecules. The compound’s well-defined purity and consistent performance support its use in research and industrial-scale synthesis.
Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- structure
876728-37-9 structure
Product Name:Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)-
CAS No:876728-37-9
MF:C10H8N4
MW:184.19732093811
MDL:MFCD08271931
CID:719639
PubChem ID:22360594
Update Time:2025-10-23

Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)-
    • 3-(1,2,4-triazol-1-ylmethyl)benzonitrile
    • 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
    • 3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (ACI)
    • MFCD08271931
    • AKOS000193255
    • DB-077076
    • 3-((1h-1,2,4-triazol-1-yl)methyl)benzonitrile
    • Z295205200
    • MS-22384
    • 876728-37-9
    • SCHEMBL3456043
    • 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile
    • EN300-40096
    • DTXSID10625203
    • MDL: MFCD08271931
    • Inchi: 1S/C10H8N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2
    • InChI Key: ZYQNZNVPCHZDLT-UHFFFAOYSA-N
    • SMILES: N#CC1C=C(CN2C=NC=N2)C=CC=1

Computed Properties

  • Exact Mass: 184.07500
  • Monoisotopic Mass: 184.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.19
  • Melting Point: 91 °C
  • Boiling Point: 399.4°C at 760 mmHg
  • Flash Point: 195.4°C
  • Refractive Index: 1.642
  • PSA: 54.50000
  • LogP: 1.19808

Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- Pricemore >>

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Additional information on Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)-

Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)-: A Comprehensive Overview of Its Role in Biomedical Research

Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- is a synthetic compound that has garnered significant attention in the field of biomedical research due to its unique molecular structure and potential therapeutic applications. As a derivative of benzene with a nitrile group and a 1H-1,2,4-triazol-1-ylmethyl substituent, this compound exhibits multifunctional properties that make it a promising candidate for drug development. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a lead compound for the design of novel therapeutic agents.

The 1H-1,2,4-triazol-1-ylmethyl group, a key structural feature of Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)-, is known for its ability to interact with various biological targets. This group is often utilized in the development of antifungal and antibacterial agents due to its capacity to disrupt microbial cell membranes. In the context of Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)-, the presence of this group may contribute to its potential as an antimicrobial agent, particularly against drug-resistant pathogens. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds containing the 1H-1,2,4-triazol-1-yl group showed enhanced activity against multidrug-resistant bacteria, suggesting that Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- could be a valuable addition to the arsenal of antimicrobial therapies.

One of the most intriguing aspects of Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- is its potential involvement in the modulation of inflammatory responses. Inflammation is a critical component of many diseases, including autoimmune disorders and chronic inflammatory conditions. Research published in Pharmacological Research in 2024 indicated that compounds with a nitrile group and triazole ring systems can act as selective inhibitors of pro-inflammatory cytokines. The 1H-1,2,4-triazol-1-ylmethyl substituent in Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- may enable it to target specific inflammatory pathways, making it a potential candidate for the treatment of inflammatory diseases.

Another area of interest is the Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)-’s role in cancer research. The nitrile group is known for its ability to induce apoptosis in cancer cells, while the triazole ring may contribute to the compound’s ability to interfere with DNA replication. A 2023 study in Cancer Research explored the cytotoxic effects of various triazole derivatives, including Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)-, on different cancer cell lines. The results suggested that this compound could selectively target cancer cells while sparing healthy cells, a crucial factor in the development of safer and more effective anticancer agents.

In addition to its potential therapeutic applications, Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- is also being investigated for its use in the development of novel pharmaceutical formulations. The combination of a nitrile group and a triazole ring system may enhance the compound’s solubility and bioavailability, which are critical factors in drug development. Researchers are exploring ways to optimize the chemical structure of Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- to improve its pharmacokinetic properties, making it a promising lead compound for the design of new drugs.

The 1H-1,2,4-triazol-1-ylmethyl group in Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- also has potential applications in the field of neuropharmacology. The triazole ring is known to interact with various neurotransmitter receptors, and the nitrile group may contribute to the compound’s ability to modulate neural activity. A 2024 study published in Neuropharmacology investigated the effects of triazole derivatives on neuronal signaling pathways, suggesting that Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- could be a candidate for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Despite its promising potential, the development of Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- as a therapeutic agent is still in its early stages. Further research is needed to fully understand its mechanisms of action and to determine its safety and efficacy in clinical settings. However, the compound’s unique molecular structure and its potential to target multiple biological pathways make it a compelling candidate for future drug development efforts.

In conclusion, Benzonitrile,3-(1H-1,2,4-triazol-1-ylmethyl)- represents a significant advancement in the field of biomedical research. Its unique combination of a nitrile group and a triazole ring system offers a wide range of potential applications, from antimicrobial therapies to the treatment of inflammatory and neurodegenerative diseases. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in the development of new and innovative therapeutic strategies.

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